(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a quinoline ring substituted with bromine, methoxy, and trifluoromethyl groups, along with a boronic acid functional group. The combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide (such as 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline) with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a prominent reaction involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the quinoline derivative with another aryl or vinyl group .
Scientific Research Applications
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformation. For example, in the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The presence of electron-withdrawing groups such as trifluoromethyl can influence the reactivity and stability of the intermediates.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in having a trifluoromethyl group and boronic acid functionality.
4-Methoxyphenylboronic acid: Shares the methoxy and boronic acid groups.
Uniqueness
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid is unique due to the combination of its substituents on the quinoline ring. The presence of bromine, methoxy, and trifluoromethyl groups imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations.
Properties
Molecular Formula |
C11H8BBrF3NO3 |
---|---|
Molecular Weight |
349.90 g/mol |
IUPAC Name |
[4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BBrF3NO3/c1-20-5-2-3-7-6(4-5)9(13)8(12(18)19)10(17-7)11(14,15)16/h2-4,18-19H,1H3 |
InChI Key |
NZZURANBUTUXHR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=C(C=CC(=C2)OC)N=C1C(F)(F)F)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.